
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme, blocking its activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3,4-Dichlorophenyl isocyanate
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Comparison: 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its pyrazole ring structure, which imparts distinct chemical properties compared to other dichlorophenyl derivatives. For instance, 3,4-dichlorophenylhydrazine hydrochloride lacks the carboxylic acid group, affecting its reactivity and applications .
Biological Activity
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152949-12-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C10H6Cl2N2O2
- Molecular Weight: 257.07 g/mol
- Structure: The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains and fungi. For instance, derivatives have been reported to possess significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell function and integrity .
Cannabinoid Receptor Modulation
One of the most promising areas of research involves the compound's interaction with cannabinoid receptors. Pyrazoline derivatives have shown high affinity for the CB1 receptor, which is implicated in various metabolic processes and neuropsychiatric disorders. Specifically, compounds with similar structures have been evaluated for their potential as CB1 antagonists or inverse agonists, suggesting that this compound may also modulate these receptors effectively .
Antineoplastic Activity
The compound has been investigated for its potential antineoplastic properties. Studies have indicated that certain pyrazole derivatives can inhibit tumor cell growth by interfering with critical cellular pathways involved in cancer progression. For example, some derivatives have shown cytotoxic effects against leukemia cell lines with GI50 values in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, which could explain its effects on microbial growth and cancer cell proliferation.
- Receptor Binding: Its ability to bind to cannabinoid receptors suggests a mechanism where it modulates neurotransmitter release and impacts metabolic regulation.
- Cell Cycle Disruption: Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased cell death.
Study 1: Antimicrobial Efficacy
In a study examining various pyrazole derivatives' antimicrobial activities, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Study 2: CB1 Receptor Interaction
A study focused on the pharmacological profiling of pyrazoline compounds revealed that this compound exhibited a binding affinity of approximately 97% at 3 μM concentration in CB1 receptor assays. This high affinity suggests its potential utility in treating conditions such as obesity and anxiety disorders through modulation of the endocannabinoid system .
Q & A
Q. (Basic) What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, and how can purity (>95%) be ensured?
Methodological Answer:
The compound is typically synthesized via a multi-step route involving:
Condensation reaction : Reacting 3,4-dichloroaniline with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring .
Hydrolysis : Saponification of the ester group using NaOH/ethanol to yield the carboxylic acid derivative.
Purification : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) achieves >95% purity. Confirmation via NMR (δ ~12.5 ppm for COOH) and LC-MS (m/z 257.07 [M-H]⁻) is critical .
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
1 | H2SO4, 80°C, 6h | 65% | 85% |
2 | NaOH/EtOH, reflux | 90% | 92% |
3 | HPLC purification | 80% | 99% |
Q. (Basic) What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) identifies substituents: δ 8.2 ppm (pyrazole H-5), 7.6–7.8 ppm (dichlorophenyl protons). ¹³C NMR confirms the carboxylic carbon at δ 167 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., PDB ID 1XU) reveals planar pyrazole ring and dihedral angles (e.g., 15° between pyrazole and dichlorophenyl groups), critical for structure-activity studies .
- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 257.07) and HRMS (calc. 257.9964, found 257.9961) validate molecular weight .
Q. (Advanced) How do structural modifications (e.g., halogen substitution) impact CB1 receptor binding affinity?
Methodological Answer:
- SAR Studies : Derivatives with 2,4-dichlorophenyl groups (e.g., 7c in ) show higher CB1 affinity (IC50 = 12 nM) compared to 3,4-dichloro analogs (IC50 = 45 nM).
- Key Interactions :
- Halogens at 3,4-positions reduce steric hindrance, allowing better fit into the receptor’s hydrophobic pocket .
- Carboxylic acid group forms hydrogen bonds with Lys192 in CB1 .
- Experimental Design :
- Radioligand displacement assays ([³H]CP-55,940) using HEK293 cells expressing human CB1.
- Molecular docking (AutoDock Vina) to predict binding modes .
Table 2: CB1 Affinity of Pyrazole Derivatives
Substituent Position | IC50 (nM) | Reference |
---|---|---|
3,4-Dichloro | 45 | |
2,4-Dichloro | 12 | |
4-Chloro | 120 |
Q. (Advanced) How can contradictory pharmacological data (e.g., agonist vs. inverse agonist activity) be resolved?
Methodological Answer:
Discrepancies often arise from:
Assay Conditions : Cell type (e.g., CHO vs. HEK293) and receptor density affect efficacy measurements.
Functional Selectivity : Compound 7c () acts as an inverse agonist in cAMP assays but shows neutral antagonism in β-arrestin recruitment assays .
Data Reconciliation :
- Use standardized assays (e.g., GTPγS binding for G-protein activation).
- Compare results across multiple models (e.g., mouse vas deferens vs. cell lines) .
Q. (Basic) What safety protocols are essential for handling this compound?
Methodological Answer:
Q. (Advanced) What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Sodium or lysine salts increase aqueous solubility (e.g., sodium salt solubility: 15 mg/mL vs. free acid: 0.2 mg/mL).
- Prodrug Approach : Ethyl ester derivatives (e.g., ) enhance bioavailability, with enzymatic hydrolysis in vivo regenerating the active acid .
- Co-solvents : Use 10% DMSO/PBS for intravenous administration (ensure <1% DMSO to avoid toxicity) .
Q. (Advanced) How can deuterated analogs aid in metabolic stability studies?
Methodological Answer:
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPGYAIOLVRCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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